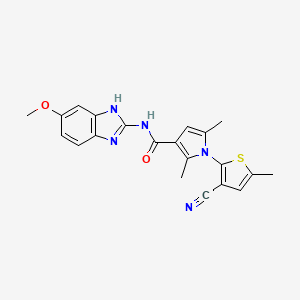![molecular formula C45H61N4O9PSi B12371875 3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12371875.png)
3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-[[(2R,4S,5R)-2-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-4-[tert-butyl(diméthyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile est un composé organique complexe qui a des applications potentielles dans divers domaines comme la chimie, la biologie et la médecine. Ce composé présente une structure unique qui comprend de multiples groupes fonctionnels, ce qui en fait un sujet d’intérêt pour les chercheurs.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-[[(2R,4S,5R)-2-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-4-[tert-butyl(diméthyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile implique généralement plusieurs étapes, y compris la protection et la déprotection des groupes fonctionnels, les réactions de couplage et les procédés de purification. Les conditions de réaction nécessitent souvent des températures, des solvants et des catalyseurs spécifiques pour obtenir le produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de ce composé impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées comme la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir différents types de réactions chimiques, notamment :
Réduction : L’ajout d’hydrogène ou l’élimination de l’oxygène.
Substitution : Le remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions peuvent inclure des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles ou des électrophiles pour les réactions de substitution. Les conditions impliquent souvent des températures, des pressions et des solvants spécifiques pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé peut être utilisé comme brique de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles voies de réaction et de nouveaux mécanismes.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les interactions entre les petites molécules et les macromolécules biologiques comme les protéines et les acides nucléiques. Il peut servir de sonde pour étudier les processus et les voies cellulaires.
Médecine
En médecine, ce composé a des applications potentielles en tant qu’agent thérapeutique. Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un candidat pour le développement de médicaments et le traitement des maladies.
Industrie
Dans l’industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux, de catalyseurs et de procédés chimiques. Ses propriétés uniques peuvent conduire à des innovations dans diverses applications industrielles.
Mécanisme D'action
Le mécanisme d’action du 3-[[(2R,4S,5R)-2-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-4-[tert-butyl(diméthyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans divers processus biologiques. La structure du composé lui permet de se lier à ces cibles et de moduler leur activité, ce qui conduit aux effets souhaités.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d’autres molécules organiques complexes avec de multiples groupes fonctionnels et des caractéristiques structurales similaires. Voici quelques exemples :
- Analogues du 3-[[(2R,4S,5R)-2-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-4-[tert-butyl(diméthyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Autres analogues de nucléosides
- Composés silylés complexes protégés
Unicité
L’unicité du 3-[[(2R,4S,5R)-2-[[bis(4-méthoxyphényl)-phénylméthoxy]méthyl]-4-[tert-butyl(diméthyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile réside dans sa combinaison spécifique de groupes fonctionnels et de stéréochimie. Cette structure unique confère des propriétés et une réactivité spécifiques qui le distinguent d’autres composés similaires.
Propriétés
Formule moléculaire |
C45H61N4O9PSi |
|---|---|
Poids moléculaire |
863.0 g/mol |
Nom IUPAC |
3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i47+1,48+1 |
Clé InChI |
SKNLXHRBXYGJOC-WUVJXSBUSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[15N]2C=CC(=O)[15NH]C2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)
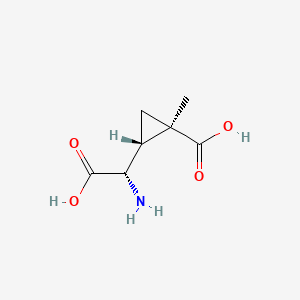
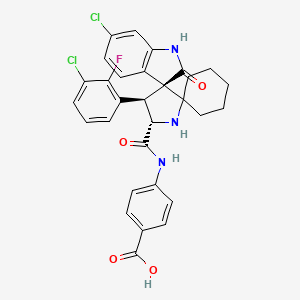
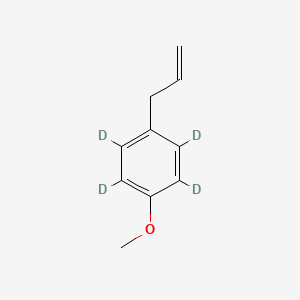
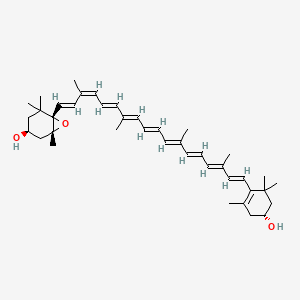
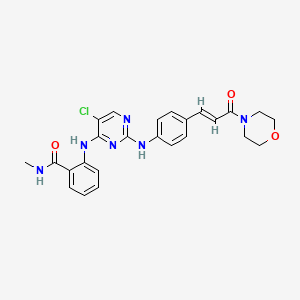
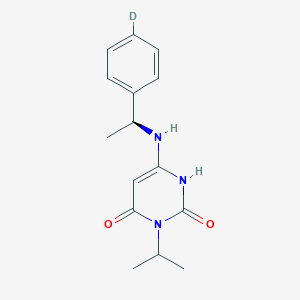
![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)


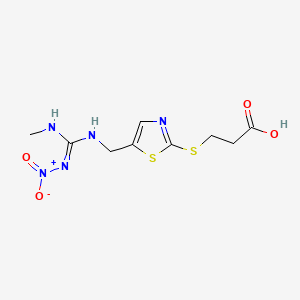
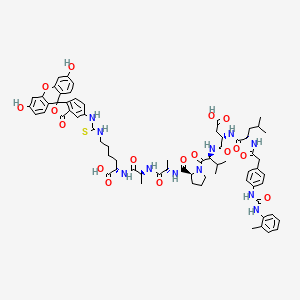
![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
